molecular formula C16H20N2O3S B4586343 5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol

5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol

Cat. No.: B4586343
M. Wt: 320.4 g/mol
InChI Key: SZFJPMPBIXCNCZ-UHFFFAOYSA-N
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Description

5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a butoxy-benzyl group, a methylsulfanyl group, and two hydroxyl groups

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure may be useful in designing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Butoxy-benzyl Group: The butoxy-benzyl group can be introduced via a nucleophilic substitution reaction using 4-butoxybenzyl chloride and a suitable base.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the butoxy-benzyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy-benzyl and methylsulfanyl groups can enhance binding affinity and specificity, while the pyrimidine core can interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzyl Alcohol: Shares the butoxy-benzyl group but lacks the pyrimidine core and methylsulfanyl group.

    2-Methylsulfanyl-pyrimidine: Contains the pyrimidine core and methylsulfanyl group but lacks the butoxy-benzyl group.

    4,6-Dihydroxy-pyrimidine: Contains the pyrimidine core with hydroxyl groups but lacks the butoxy-benzyl and methylsulfanyl groups.

Uniqueness

5-(4-Butoxy-benzyl)-2-methylsulfanyl-pyrimidine-4,6-diol is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(4-butoxyphenyl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-4-9-21-12-7-5-11(6-8-12)10-13-14(19)17-16(22-2)18-15(13)20/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJPMPBIXCNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332019
Record name 5-[(4-butoxyphenyl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23212-13-7
Record name 5-[(4-butoxyphenyl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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